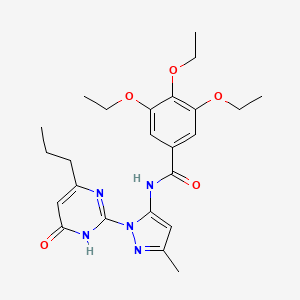

![molecular formula C22H22N4O2S3 B2452890 4-({5-[(1,3-ベンゾチアゾール-2-イルスルファニル)メチル]-4-フェニル-4H-1,2,4-トリアゾール-3-イル}スルファニル)ブタン酸エチル CAS No. 327094-53-1](/img/structure/B2452890.png)

4-({5-[(1,3-ベンゾチアゾール-2-イルスルファニル)メチル]-4-フェニル-4H-1,2,4-トリアゾール-3-イル}スルファニル)ブタン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that consists of a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzothiazole and 1,2,4-triazole rings. Benzothiazoles can be synthesized from 2-aminobenzenethiols and acid chlorides . The synthesis of 1,2,4-triazoles typically involves the reaction of a hydrazine with a 1,3-diketone or a β-keto ester .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazole and 1,2,4-triazole rings are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds. This gives these parts of the molecule stability. The compound also contains a butanoate ester group, which consists of a carbonyl (C=O) adjacent to an ether (R-O-R’) group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiazole and 1,2,4-triazole rings in the compound are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions under certain conditions . The butanoate ester group could undergo hydrolysis in the presence of a strong acid or base to yield an alcohol and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the butanoate ester group could make the compound more polar and thus more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the intermolecular forces present, which in turn depend on the exact structure of the molecule .科学的研究の応用

- 最近の研究では、ベンゾチアゾール誘導体が潜在的な抗結核剤として注目されています . これらの化合物は、結核菌に対して阻害活性を示します。

- ベンゾチアゾール誘導体の抗菌活性も評価されています。 例えば、一部の誘導体はDNAジャイレースB阻害剤として作用します .

抗結核活性

抗菌特性

蛍光性およびフォトルミネッセンス材料

抗けいれん評価

CO2環化によるベンゾチアゾールの合成

要約すると、この多面的な化合物は、結核の治療から材料科学まで、さまざまな科学的用途において有望です。研究者はその可能性をさらに探求し、その挙動の新しい側面を発見しています。 🌟🔬

将来の方向性

The compound could be further investigated for its potential anticonvulsant activity, given the promising results of related compounds . Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce potential side effects. Further studies could also explore other potential applications for this compound in fields such as material science or catalysis.

作用機序

Target of Action

Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the compound might target proteins or enzymes essential for the survival of these bacteria .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The compound might interact with its targets, leading to changes that inhibit the growth or survival of the bacteria .

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the reported anti-tubercular activity of benzothiazole derivatives . This could lead to molecular and cellular effects such as disruption of bacterial cell wall synthesis or interference with bacterial protein production.

特性

IUPAC Name |

ethyl 4-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S3/c1-2-28-20(27)13-8-14-29-21-25-24-19(26(21)16-9-4-3-5-10-16)15-30-22-23-17-11-6-7-12-18(17)31-22/h3-7,9-12H,2,8,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVQOMLYTVZEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)

![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)

![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)

![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)